Ethyl 3-(oxetan-3-yl)prop-2-ynoate Ethyl 3-(oxetan-3-yl)prop-2-ynoate
Brand Name: Vulcanchem
CAS No.: 2138167-54-9
VCID: VC11668718
InChI: InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3
SMILES: CCOC(=O)C#CC1COC1
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

Ethyl 3-(oxetan-3-yl)prop-2-ynoate

CAS No.: 2138167-54-9

Cat. No.: VC11668718

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(oxetan-3-yl)prop-2-ynoate - 2138167-54-9

Specification

CAS No. 2138167-54-9
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name ethyl 3-(oxetan-3-yl)prop-2-ynoate
Standard InChI InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3
Standard InChI Key VFZBUCQRDACGRS-UHFFFAOYSA-N
SMILES CCOC(=O)C#CC1COC1
Canonical SMILES CCOC(=O)C#CC1COC1

Introduction

Chemical Identity and Structural Features

Molecular Properties

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is defined by the following key properties:

PropertyValue
IUPAC Nameethyl 3-(oxetan-3-yl)prop-2-ynoate
Molecular FormulaC8H10O3\text{C}_8\text{H}_{10}\text{O}_3
Molecular Weight154.16 g/mol
SMILESCCOC(=O)C#CC1COC1
InChI KeyVFZBUCQRDACGRS-UHFFFAOYSA-N
PubChem CID132135452
Purity (Commercial)≥97%

The compound’s structure features:

  • An oxetane ring (a four-membered cyclic ether) at the 3-position, conferring ring strain that enhances reactivity in nucleophilic and electrophilic processes.

  • A propiolate ester group (HC≡CCOOEt\text{HC≡CCOOEt}), enabling participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed couplings.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-(oxetan-3-yl)prop-2-ynoate typically involves:

  • Oxetane Functionalization: Introduction of the alkyne moiety via Sonogashira coupling between 3-iodooxetane and ethyl propiolate.

  • Esterification: Direct esterification of 3-(oxetan-3-yl)propiolic acid with ethanol under acidic conditions .

Example Reaction Conditions:

  • Catalyst: Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) with copper(I) iodide (CuI\text{CuI}) for coupling reactions.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

  • Yield: ~70–85% after purification by column chromatography.

Industrial Scalability

Industrial production leverages continuous flow reactors to enhance efficiency and safety:

  • Residence Time: Optimized to 10–15 minutes to minimize side reactions.

  • Temperature Control: Maintained at 50–60°C to prevent oxetane ring degradation.

Applications in Organic Synthesis

Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic attack, enabling access to γ-substituted derivatives:

Ethyl 3-(oxetan-3-yl)prop-2-ynoate+NuEthyl 3-(Nu-substituted)propiolate\text{Ethyl 3-(oxetan-3-yl)prop-2-ynoate} + \text{Nu}^- \rightarrow \text{Ethyl 3-(Nu-substituted)propiolate}

Notable Nucleophiles:

  • Amines (e.g., benzylamine) yield β-amino esters.

  • Thiols (e.g., ethanethiol) produce thioether-linked compounds.

Click Chemistry Applications

The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

HC≡CCOOEt+R-N3Cu(I)Triazole-COOEt\text{HC≡CCOOEt} + \text{R-N}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole-COOEt}

Advantages:

  • High regioselectivity (>95% 1,4-isomer).

  • Compatibility with aqueous and aerobic conditions .

Role in Materials Science

Polymer Design

Ethyl 3-(oxetan-3-yl)prop-2-ynoate serves as a monomer for stimuli-responsive polymers:

  • Thermoresponsive Behavior: Poly(propiolate-oxetane) copolymers exhibit lower critical solution temperatures (LCST) tunable via side-chain modification.

  • Mechanical Properties: Incorporation into polyurethanes enhances tensile strength by 20–30% compared to traditional diols.

Advanced Material Fabrication

The compound’s dual functionality enables hybrid material synthesis:

  • Metal-Organic Frameworks (MOFs): Coordination with zinc(II) nodes produces porous structures with BET surface areas >1000 m2^2/g.

  • Luminescent Materials: Europium(III) complexes show intense red emission (λem_{\text{em}} = 615 nm) for OLED applications .

Comparison with Analogous Compounds

CompoundReactivityApplications
Ethyl propiolateHigh alkyne reactivityClick chemistry
3-OxetanemethanolLimited to nucleophilic openingsPolymer crosslinking
Ethyl 3-(oxetan-3-yl)prop-2-ynoateDual reactivity (oxetane + alkyne)Pharmaceuticals, MOFs, polymers

The compound’s hybrid structure outperforms analogs in versatility, enabling simultaneous engagement in orthogonal reactions .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral oxetane derivatives.

  • Bioconjugation: Exploring protein-alkyne ligation for antibody-drug conjugates (ADCs).

  • Energy Storage: Investigating its use as an electrolyte additive in lithium-ion batteries.

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